molecular formula C13H14ClN3O2 B13957535 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- CAS No. 54708-72-4

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy-

Cat. No.: B13957535
CAS No.: 54708-72-4
M. Wt: 279.72 g/mol
InChI Key: HOARRELMHKQDGK-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound has garnered interest due to its potential use as a lead compound in drug discovery, particularly for its inhibitory effects on certain enzymes.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylhydrazine and ethyl acetoacetate.

    Cyclization: The reaction proceeds through a cyclization process, where the hydrazine reacts with the acetoacetate to form the pyrazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing blood coagulation . The binding involves hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme’s active site.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

54708-72-4

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-ethyl-5-methoxypyrazole-3-carboxamide

InChI

InChI=1S/C13H14ClN3O2/c1-3-15-13(18)11-8-12(19-2)17(16-11)10-6-4-5-9(14)7-10/h4-8H,3H2,1-2H3,(H,15,18)

InChI Key

HOARRELMHKQDGK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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